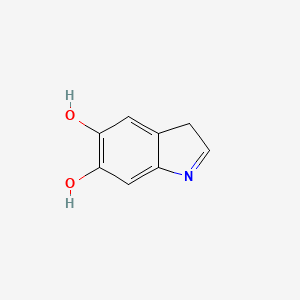
2-Fluoro-1,1,1-trimethoxy-2-methylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1,1,1-trimethoxy-2-methylpropane is an organic compound with the molecular formula C7H15FO3 It is a derivative of 1,1,1-trimethoxy-2-methylpropane, where one of the hydrogen atoms is replaced by a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1,1,1-trimethoxy-2-methylpropane can be achieved through several methods. One common approach involves the fluorination of 1,1,1-trimethoxy-2-methylpropane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 1,1,1-trimethoxy-2-methylpropane in an inert solvent like dichloromethane at low temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The choice of fluorinating agent and reaction conditions would be optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-1,1,1-trimethoxy-2-methylpropane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of 1,1,1-trimethoxy-2-methylpropane.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products depend on the nucleophile used, e.g., 2-hydroxy-1,1,1-trimethoxy-2-methylpropane.
Oxidation: Products include alcohols or ketones.
Reduction: The primary product is 1,1,1-trimethoxy-2-methylpropane.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1,1,1-trimethoxy-2-methylpropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Fluoro-1,1,1-trimethoxy-2-methylpropane involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The methoxy groups can also affect the compound’s solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trimethoxy-2-methylpropane: The parent compound without the fluorine atom.
2-Fluoro-1,1,1-trimethoxyethane: A similar compound with a shorter carbon chain.
2-Fluoro-1,1,1-trimethoxy-2-ethylpropane: A similar compound with an ethyl group instead of a methyl group.
Uniqueness
2-Fluoro-1,1,1-trimethoxy-2-methylpropane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H15FO3 |
|---|---|
Molekulargewicht |
166.19 g/mol |
IUPAC-Name |
2-fluoro-1,1,1-trimethoxy-2-methylpropane |
InChI |
InChI=1S/C7H15FO3/c1-6(2,8)7(9-3,10-4)11-5/h1-5H3 |
InChI-Schlüssel |
GIQQCLXIQRSJNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(OC)(OC)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,5R)-9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B12948919.png)

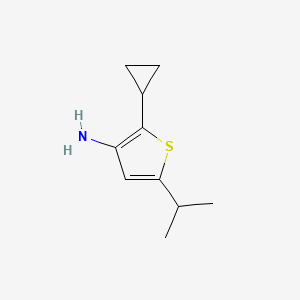

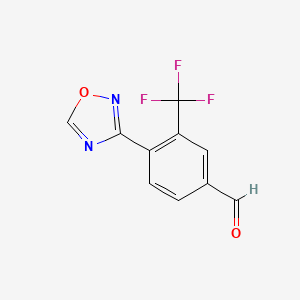
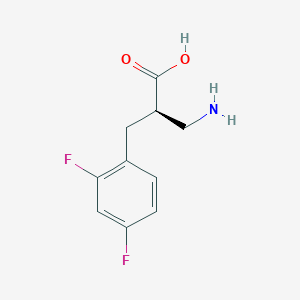
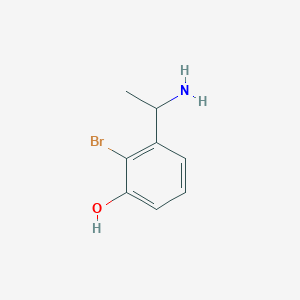
![(R)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12948977.png)
![(R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12948983.png)




